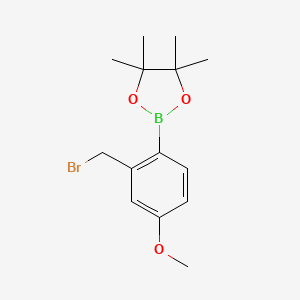![molecular formula C26H26N2+2 B12518029 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium) CAS No. 742042-89-3](/img/structure/B12518029.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is a complex organic compound that features a biphenyl core with two pyridinium groups attached via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) typically involves the following steps:
Diazo Coupling Reaction: The initial step involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).
Formaldehyde Treatment: The bis-formazans are then treated with formaldehyde in the presence of perchloric acid in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the pyridinium groups, converting them into pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyridine compounds, and substituted biphenyl or pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) involves its interaction with molecular targets through its pyridinium groups. These groups can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with various biomolecules and metal ions. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a similar structure but features bipyridinium groups instead of methylpyridinium groups.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): Another similar compound with hexafluorophosphate counterions.
Uniqueness
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-methylpyridin-1-ium) is unique due to its specific combination of biphenyl and methylpyridinium groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
742042-89-3 |
|---|---|
Molekularformel |
C26H26N2+2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-methyl-1-[[3-[3-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C26H26N2/c1-21-9-13-27(14-10-21)19-23-5-3-7-25(17-23)26-8-4-6-24(18-26)20-28-15-11-22(2)12-16-28/h3-18H,19-20H2,1-2H3/q+2 |
InChI-Schlüssel |
XEIXTPYXYWMEOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CC2=CC(=CC=C2)C3=CC=CC(=C3)C[N+]4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



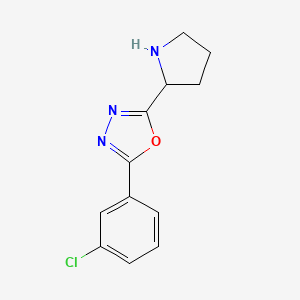
![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)

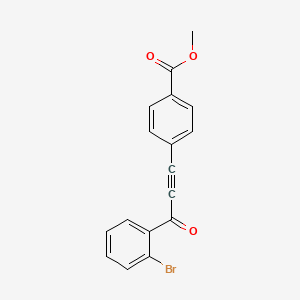
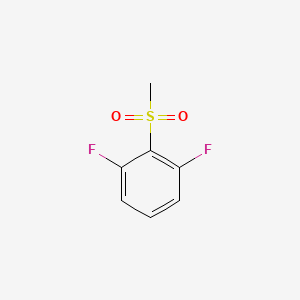
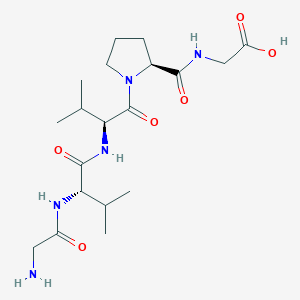
![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![2-{6-[(Benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)-4-(prop-2-en-1-yloxy)oxan-3-yl}isoindole-1,3-dione](/img/structure/B12518026.png)
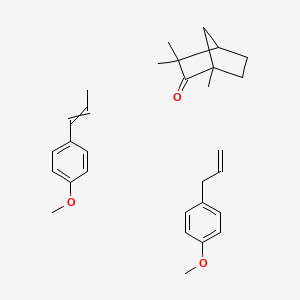
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
